molecular formula C3H2Cl2F4 B1295135 1,1-Dichloro-1,3,3,3-tetrafluoropropane CAS No. 64712-27-2

1,1-Dichloro-1,3,3,3-tetrafluoropropane

Cat. No. B1295135
CAS RN: 64712-27-2
M. Wt: 184.94 g/mol
InChI Key: JBSUEXFKGWKQFC-UHFFFAOYSA-N
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Description

1,1-Dichloro-1,3,3,3-tetrafluoropropane is a halogenated hydrocarbon that is part of a class of compounds known for their applications in various industrial processes, including as intermediates in chemical synthesis and as refrigerants. While the provided papers do not directly discuss 1,1-Dichloro-1,3,3,3-tetrafluoropropane, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves catalytic fluorination or halogen exchange reactions. For instance, the catalytic fluorination of 1,1,2,3-tetrachloropropene to produce 2-chloro-3,3,3-trifluoropropene is reported, which is a key intermediate for the synthesis of 2,3,3,3-tetrafluoropropene . This suggests that similar catalytic processes could potentially be applied to synthesize 1,1-Dichloro-1,3,3,3-tetrafluoropropane.

Molecular Structure Analysis

The molecular structure of halogenated hydrocarbons is crucial in determining their physical and chemical properties. Electron diffraction studies of related molecules, such as 1,2-difluorotetrachloroethane, have revealed the presence of isomeric forms and provided detailed measurements of interatomic distances and valency angles . These structural details are essential for understanding the reactivity and stability of such compounds.

Chemical Reactions Analysis

The reactivity of halogenated hydrocarbons can vary significantly depending on their molecular structure. For example, 1-chloro-3,3-difluoropropadiene, a compound with both chloro and fluoro substituents, reacts sluggishly with HF to produce 1-chloro-3,3,3-trifluoropropene . This indicates that the presence of chlorine and fluorine atoms can influence the reactivity of the compound, which is relevant when considering the chemical reactions of 1,1-Dichloro-1,3,3,3-tetrafluoropropane.

Physical and Chemical Properties Analysis

The physical properties such as surface tension are important for the practical applications of halogenated hydrocarbons. Measurements of surface tensions for various fluorinated compounds, including 1,1-dichloro-2,2,3,3,3-pentafluoropropane, have been conducted, providing correlations as a function of temperature . These data are indicative of the behavior of similar compounds under different conditions.

Scientific Research Applications

  • Summary of the Application : 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is a silylating reagent used for simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides . It is used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It is also employed in the formation of ribavirin chemical delivery systems .
  • Results or Outcomes : The outcomes of its use include the protection of hydroxy functions of ribonucleosides, analysis of base pairing in nucleotides, and formation of ribavirin chemical delivery systems .

Safety And Hazards

Safety measures for handling 1,1-Dichloro-1,3,3,3-tetrafluoropropane include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or inhalation, seek immediate medical attention .

properties

IUPAC Name

1,1-dichloro-1,3,3,3-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2F4/c4-2(5,6)1-3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSUEXFKGWKQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3070125
Record name Propane, 1,1-dichloro-1,3,3,3-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloro-1,3,3,3-tetrafluoropropane

CAS RN

64712-27-2
Record name 1,1-Dichloro-1,3,3,3-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64712-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1-dichloro-1,3,3,3-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064712272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1-dichloro-1,3,3,3-tetrafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,1-dichloro-1,3,3,3-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
7
Citations
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 320 books.google.com
A Khajeh, H Modarress - international journal of refrigeration, 2012 - Elsevier
In this work, quantitative structure-property relationship (QSPR) models for prediction of surface tension of 224 refrigerant compounds on the basis of their molecular structures were …
Number of citations: 23 www.sciencedirect.com
OR Boiling - cloudflare-ipfs.com
Chemical refrigerants are assigned an R number which is determined systematically according to molecular structure. Common refrigerants are frequently referred to as Freon (a …
Number of citations: 0 cloudflare-ipfs.com
J Barry, G Locke, D Scollard… - … journal of chemical …, 1997 - Wiley Online Library
The rate constant for the reaction of the hydroxyl radical with 1,1,1,3,3‐pentafluorobutane (HFC‐365mfc) has been determined over the temperature range 278–323K using a relative …
Number of citations: 23 onlinelibrary.wiley.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 235 books.google.com
M Frenkel, X Hong, Q Dong, X Yan… - Densities of …, 2003 - Springer
This document is part of Subvolume J ‘Densities of Halohydrocarbons’ of Volume 8 ‘Thermodynamic Properties of Organic Compounds and their Mixtures’ of Landolt-Börnstein - Group …
Number of citations: 0 link.springer.com
J Dykyj, J Svoboda, RC Wilhoit, M Frenkel… - Vapor Pressure and …, 1999 - Springer
This document is part of Subvolume A ‘Vapor Pressure and Antoine Constants for Hydrocarbons, and S, Se, Te, and Halogen Containing Organic Compounds’ of Volume 20 ‘Vapor …
Number of citations: 2 link.springer.com

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